molecular formula C8H12O2 B3034707 (E)-3-Cyclopropyl-acrylic acid ethyl ester CAS No. 21014-26-6

(E)-3-Cyclopropyl-acrylic acid ethyl ester

Cat. No.: B3034707
CAS No.: 21014-26-6
M. Wt: 140.18 g/mol
InChI Key: HXBCPBSHJYHXQV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Cyclopropyl-acrylic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular ester is notable for its unique structure, which includes a cyclopropyl group attached to an acrylic acid moiety, further esterified with an ethyl group.

Scientific Research Applications

(E)-3-Cyclopropyl-acrylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

Target of Action

Ethyl 3-cyclopropylacrylate is a type of ester, a class of organic compounds. The primary targets of esters are often enzymes that can catalyze their hydrolysis, such as esterases and lipases . These enzymes play crucial roles in various biological processes, including digestion and detoxification.

Mode of Action

The mode of action of Ethyl 3-cyclopropylacrylate, like other esters, involves hydrolysis, a chemical reaction where a water molecule breaks a bond in another molecule . In the case of esters, hydrolysis results in the formation of an alcohol and a carboxylic acid . This reaction can be catalyzed by both acids and bases .

Biochemical Pathways

The hydrolysis of esters, including Ethyl 3-cyclopropylacrylate, is a key step in several biochemical pathways. For instance, it plays a role in the metabolism of fats and oils, where esters derived from glycerol and fatty acids are hydrolyzed to produce free fatty acids . These fatty acids can then be further metabolized to produce energy.

Pharmacokinetics

They are often hydrolyzed to their corresponding alcohols and acids in the body, which can then be further metabolized or excreted . The rate of this hydrolysis can impact the bioavailability of the compound .

Result of Action

The hydrolysis of Ethyl 3-cyclopropylacrylate would result in the production of ethanol and 3-cyclopropylacrylic acid . These products could then participate in various biochemical reactions. For example, ethanol can be metabolized in the liver to produce acetaldehyde, a toxic compound, and then further metabolized to acetic acid, a less harmful substance .

Action Environment

The action of Ethyl 3-cyclopropylacrylate, like other esters, can be influenced by various environmental factors. For instance, the rate of hydrolysis can be affected by the pH of the environment, with the reaction typically occurring faster in acidic or basic conditions . Additionally, temperature can also impact the rate of hydrolysis, with higher temperatures generally increasing the reaction rate .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-3-Cyclopropyl-acrylic acid ethyl ester can be synthesized through the esterification of (E)-3-Cyclopropyl-acrylic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. Additionally, azeotropic distillation may be used to remove water formed during the reaction, driving the equilibrium towards ester formation.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Cyclopropyl-acrylic acid ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-3-Cyclopropyl-acrylic acid and ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, facilitated by an acid or base catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Methanol or other alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products

    Hydrolysis: (E)-3-Cyclopropyl-acrylic acid and ethanol.

    Reduction: (E)-3-Cyclopropyl-propanol.

    Transesterification: (E)-3-Cyclopropyl-acrylic acid methyl ester (if methanol is used).

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Ethyl (E)-2-hexenoate: An ester with a similar structure, used in the fragrance industry.

Uniqueness

(E)-3-Cyclopropyl-acrylic acid ethyl ester is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

ethyl (E)-3-cyclopropylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBCPBSHJYHXQV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21014-26-6, 5808-99-1
Record name ethyl (2E)-3-cyclopropylprop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5808-99-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-Cyclopropyl-acrylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
(E)-3-Cyclopropyl-acrylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
(E)-3-Cyclopropyl-acrylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
(E)-3-Cyclopropyl-acrylic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
(E)-3-Cyclopropyl-acrylic acid ethyl ester
Reactant of Route 6
(E)-3-Cyclopropyl-acrylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.